molecular formula C48H65N11O8 B12400797 PROTAC IRAK3 degrade-1 (formic)

PROTAC IRAK3 degrade-1 (formic)

Cat. No.: B12400797
M. Wt: 924.1 g/mol
InChI Key: BFLIYXLHZMYACM-UHFFFAOYSA-N
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Description

PROTAC IRAK3 degrade-1 (formic) is a potent and selective degrader of interleukin-1 receptor-associated kinase 3 (IRAK3). This compound is part of the proteolysis-targeting chimera (PROTAC) class, which is designed to target and degrade specific proteins within cells. PROTAC IRAK3 degrade-1 (formic) has an IC50 value of 5 nanomolar, indicating its high efficacy in degrading IRAK3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC IRAK3 degrade-1 (formic) involves multiple steps, including the preparation of the ligand for the protein of interest (IRAK3) and the ligand for the E3 ubiquitin ligase, connected by a suitable linker. The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature .

Industrial Production Methods

Industrial production of PROTAC IRAK3 degrade-1 (formic) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

PROTAC IRAK3 degrade-1 (formic) primarily undergoes binding and degradation reactions. It forms a ternary complex with IRAK3 and the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of IRAK3 by the proteasome .

Common Reagents and Conditions

The common reagents used in the synthesis and reactions of PROTAC IRAK3 degrade-1 (formic) include dimethyl sulfoxide (DMSO) for solubilization and various organic solvents for purification. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal activity .

Major Products

The major product of the reaction involving PROTAC IRAK3 degrade-1 (formic) is the degraded form of IRAK3, which is targeted for proteasomal degradation. This results in the reduction of IRAK3 levels within the cell .

Mechanism of Action

PROTAC IRAK3 degrade-1 (formic) exerts its effects by forming a ternary complex with IRAK3 and the E3 ubiquitin ligase cereblon (CRBN). This complex facilitates the ubiquitination of IRAK3, marking it for degradation by the proteasome. The degradation of IRAK3 leads to the suppression of pro-inflammatory signaling pathways in innate leukocytes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROTAC IRAK3 degrade-1 (formic) is unique in its high selectivity and potency for degrading IRAK3. Its IC50 value of 5 nanomolar is significantly lower than that of many other PROTAC molecules, indicating its superior efficacy .

Properties

Molecular Formula

C48H65N11O8

Molecular Weight

924.1 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[4-[2-[1-[4-oxo-4-[4-[4-[(5-propan-2-ylpyrrolo[2,1-f][1,2,4]triazin-4-yl)amino]cyclohexyl]piperazin-1-yl]butanoyl]piperidin-4-yl]ethyl]piperazin-1-yl]isoindole-1,3-dione;formic acid

InChI

InChI=1S/C47H63N11O6.CH2O2/c1-31(2)36-16-20-57-43(36)44(48-30-49-57)50-33-3-5-34(6-4-33)53-25-27-56(28-26-53)42(61)12-11-41(60)55-18-14-32(15-19-55)13-17-52-21-23-54(24-22-52)35-7-8-37-38(29-35)47(64)58(46(37)63)39-9-10-40(59)51-45(39)62;2-1-3/h7-8,16,20,29-34,39H,3-6,9-15,17-19,21-28H2,1-2H3,(H,48,49,50)(H,51,59,62);1H,(H,2,3)

InChI Key

BFLIYXLHZMYACM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C(=NC=NN2C=C1)NC3CCC(CC3)N4CCN(CC4)C(=O)CCC(=O)N5CCC(CC5)CCN6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8=O)C9CCC(=O)NC9=O.C(=O)O

Origin of Product

United States

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